Method: Cerium is used for aluminum alloying, emphasizing advantages it exhibits among rare earths . It plays a role in forming stable, high-melting-point compounds, improving strength and thermal stability . It also functions as a grain refiner in the aluminum melt, the eutectic modifier, as de-gasifying and de-slagging agent through its reaction with gas and liquid impurities .
Results: The application of cerium in aluminum alloys has resulted in superior properties. The binary Al–Ce, ternary Al–Ce–X and higher-order phase systems have been reviewed with a focus on the aluminum-rich sections .
Application: High-temperature performance of aluminum alloys
Method: Cerium, a common rare earth, when added to aluminum in compositions up to the eutectic compositions of around 10 wt.% improves the high-temperature performance of aluminum alloys .
Results: The results show mechanical properties are retained at higher temperatures than other aluminum alloys and show complete recovery of mechanical properties at room temperature when exposed to elevated temperatures as high as 500 °C for 1000 h .
Application: Auto-exhaust catalyst
Method: Cerium oxide is used in auto-exhaust catalysts due to its high abundance and unique chemical properties .
Application: Low-temperature water-gas shift (WGS) reaction
Method: Cerium oxide is used in low-temperature water-gas shift reactions .
Method: Cerium oxide is used in oxygen sensors due to its unique chemical properties .
Application: Oxygen permeation membrane systems
Method: Cerium oxide is used in oxygen permeation membrane systems .
Application: Fuel cells and gas sensors
Method: Cerium oxide nanoparticles have been explored for applications in fuel cells and gas sensors .
Application: Energy storage devices
Method: Cerium oxide nanoparticles have been used in energy storage devices .
Method: Cerium oxide nanoparticles have been used in optical devices .
Method: Cerium oxide nanoparticles have been reported for various biomedical applications, such as in medical implants .
Application: Anti-inflammatory agents
Method: Cerium oxide nanoparticles have been used as anti-inflammatory agents .
Method: Cerium oxide nanoparticles have been used as antioxidants .
Aluminum cerium oxide is a composite material formed from aluminum oxide and cerium oxide. Cerium oxide, also known as ceria, has the chemical formula CeO and is recognized for its unique properties, including high oxygen storage capacity and redox activity. Aluminum oxide, or alumina, has the formula AlO and is widely used in various industrial applications due to its hardness and thermal stability. The combination of these two oxides results in a material that exhibits enhanced catalytic properties and stability, making it suitable for various applications in catalysis, energy storage, and environmental remediation.
The chemical interactions involving aluminum cerium oxide primarily revolve around its role as a catalyst. For example, in the selective catalytic reduction process for nitrogen oxides, aluminum cerium oxide can facilitate reactions at lower temperatures compared to traditional catalysts. The general reaction mechanism can be represented as follows:
In this reaction, nitrogen oxides react with ammonia in the presence of aluminum cerium oxide to produce nitrogen and water vapor. The presence of cerium enhances the redox cycling ability of the catalyst, allowing it to effectively store and release oxygen during the reaction cycle .
Aluminum cerium oxide can be synthesized using various methods:
Aluminum cerium oxide finds applications in various fields:
Studies have shown that aluminum cerium oxide interacts favorably with other metals when used as a catalyst support. For instance, palladium supported on aluminum cerium oxide demonstrates improved stability and activity for methane oxidation compared to palladium on traditional supports like pure alumina . The interactions between palladium nanoparticles and the underlying aluminum cerium oxide enhance catalytic performance by providing better dispersion and preventing sintering at high temperatures.
Aluminum cerium oxide shares similarities with other mixed metal oxides but stands out due to its unique properties:
Compound | Composition | Unique Features |
---|---|---|
Aluminum Oxide | AlO | High hardness and thermal stability |
Cerium Oxide | CeO | Excellent oxygen storage capacity |
Zirconium Oxide | ZrO | High thermal stability; used in dental ceramics |
Titanium Dioxide | TiO | Photocatalytic properties; used in sunscreens |
Lanthanum Cerium Oxide | LaCeO | Enhanced ionic conductivity; used in fuel cells |
Aluminum cerium oxide's unique advantage lies in its combined properties from both aluminum and cerium oxides, such as improved catalytic activity at lower temperatures and enhanced stability under operational conditions .
CeAlO₃ exhibits a stoichiometric ratio of 1:1:3 (Ce:Al:O). Its primary structure is a tetragonal perovskite (space group P4/mmm) with lattice parameters a = 3.7669 Å and c = 3.7967 Å. However, stoichiometric variations and polymorphism have been observed:
Property | Value | Source |
---|---|---|
Molecular Formula | CeAlO₃ | |
Molecular Weight | 215.096 g/mol | |
Density | ~2.75–2.9 g/cm³ (alloy variants) | |
Melting Point | N/A (decomposes above 700°C) |
Polymorphs and Mixed Oxides
CeAlO₃ research has evolved through key milestones:
Early studies focused on phase diagrams and thermal stability, while recent efforts emphasize scalable synthesis methods and nanostructuring.
CeAlO₃ stability depends on temperature, atmosphere, and composition:
Phase Diagram Insights
X-ray diffraction analysis reveals that aluminum cerium oxide systems exhibit complex phase relationships dependent upon composition, synthesis conditions, and thermal treatment history. The primary phases identified in these systems include cerium dioxide with the fluorite structure and cerium aluminum oxide with the perovskite structure [1] [2].
Cerium dioxide crystallizes in the cubic fluorite structure with space group Fm-3m (number 225) [1] [3]. The lattice parameter of bulk cerium dioxide is reported as 5.411 Å, though significant size-dependent variations are observed in nanocrystalline samples [4]. For nanoparticles, the lattice parameter exhibits expansion ranging from 5.411 Å for particles larger than 90 nanometers to 5.456 Å for 2-nanometer particles [4]. This lattice expansion correlates with surface stress effects and the presence of adsorbed species on nanoparticle surfaces [4].
The cerium aluminum oxide phase, designated as CeAlO₃, adopts a tetragonal perovskite structure with space group I4/mcm [5] [6]. X-ray diffraction patterns show characteristic peaks at 2θ positions of 23.5° and 41.4°, corresponding to the (100) and (111) crystallographic planes respectively [5]. The lattice parameter for the tetragonal CeAlO₃ phase is reported as a = 3.764 Å [7] [5].
In aluminum-cerium alloy systems, neutron diffraction studies have identified multiple intermetallic phases including Al₁₁Ce₃, Al₄Ce₃Si₆, and β-Al₅FeSi [8]. The Al₁₁Ce₃ phase shows prominent diffraction peaks at 2θ positions of 39.7° and 48.0°, corresponding to the (132) and (033) crystallographic planes [9]. Quantitative phase analysis using Rietveld refinement indicates that thermal conditioning at elevated temperatures (250-300°C) can significantly alter phase fractions, with the silicon phase showing growth of 13-24% in various aluminum-cerium compositions [8].
Phase transformation behavior is particularly notable in CeAlO₃ systems. Under oxidizing conditions at temperatures exceeding 600°C, the CeAlO₃ phase undergoes decomposition to form CeO₂ and Al₂O₃ [5]. This transformation is characterized by the appearance of strong CeO₂ diffraction peaks at 28.8°, 33.3°, 47.9°, and 56.9°, corresponding to the (111), (200), (220), and (311) crystallographic planes respectively [10]. Conversely, reduction in hydrogen atmosphere can reverse this transformation, regenerating the CeAlO₃ phase [5].
Neutron diffraction investigations provide enhanced sensitivity for distinguishing between aluminum and cerium components due to their significantly different neutron scattering cross-sections. Time-of-flight neutron diffraction experiments conducted using the High-Pressure-Preferred Orientation diffractometer have revealed detailed phase evolution in aluminum-cerium systems under thermal conditioning [8].
Quantitative phase analysis through neutron diffraction demonstrates that the Al₄Ce₃Si₆ orthorhombic phase and β-Al₅FeSi monoclinic phase exhibit remarkable stability when subjected to T6 heat treatment [8]. These phases remain resistant to thermal conditioning at temperatures up to 300°C for 200 hours, maintaining their structural integrity and contributing to enhanced mechanical properties [8].
The neutron diffraction technique enables accurate bulk phase analysis by accounting for texture effects within each phase, even those present in small amounts [8]. This capability results in significantly more accurate Rietveld refinement compared to surface-sensitive techniques. The analysis reveals that thermal conditioning leads to substantial growth of the β-Al₃Mg₂ cubic phase (82-101%) in Al-8Ce-10Mg alloys, while the Al₁₁Ce₃ orthorhombic phase remains structurally stable [8].
In cerium-containing perovskite systems, neutron diffraction studies at elevated temperatures up to 950°C have provided insights into reactivity with yttria-stabilized zirconia electrolytes [11]. The technique successfully resolves both the perovskite phase (space group P4/mmm) and the yttria-stabilized zirconia phase (space group Fm-3m) simultaneously, enabling assessment of potential interfacial reactions [11].
Temperature-dependent neutron diffraction measurements reveal thermal expansion coefficients critical for practical applications. For cerium-doped aluminum-containing perovskites, thermal expansion coefficients of approximately 13.8 × 10⁻⁶ K⁻¹ have been determined, representing a significant improvement over undoped compositions which exhibit coefficients of 16.8 × 10⁻⁶ K⁻¹ [11].
Transmission electron microscopy analysis of aluminum cerium oxide systems reveals complex grain boundary structures that significantly influence material properties. In cerium dioxide systems, grain boundaries exhibit preferential diffusion pathways for metal cations, particularly transition metals such as nickel, iron, and platinum [12]. These cations migrate through acceptor-doped ceria grain boundaries with unexpectedly rapid kinetics, achieving substantial solubility levels of approximately 10²² cm⁻³ at grain boundaries, representing concentrations 1-2 orders of magnitude greater than bulk lattice values [12].
High-resolution transmission electron microscopy of cerium dioxide grain boundaries demonstrates the crucial role of oxygen vacancies in stable grain boundary configurations [13]. Atomic-scale determination of both cerium and oxygen sublattices reveals that oxygen vacancies concentrate preferentially at grain boundary regions, influencing both structural stability and ionic conductivity [13]. The (210)Σ5 grain boundary configuration in cerium dioxide exhibits characteristic atomic arrangements where oxygen vacancy formation energies are reduced compared to bulk sites [13].
In aluminum-cerium alloy systems, transmission electron microscopy reveals grain refinement effects induced by cerium additions [14]. The average grain size in aluminum-copper-iron alloys decreases significantly from 3.28 μm to 1.64 μm in dark grey phases when cerium content increases from 0 to 2 atomic percent [14]. This grain refinement correlates with the formation of Al₁₃Ce₂Cu₁₃ phases that act as grain boundary pinning sites [14].
Selected area electron diffraction patterns confirm the preservation of specific phase structures within refined microstructures. The icosahedral quasicrystalline phase maintains its characteristic fivefold rotational symmetry even after cerium addition, while the Al₁₃Ce₂Cu₁₃ phase exhibits cubic symmetry with lattice parameter a = 1.189 nm [14]. Cerium segregation to grain boundaries is clearly observed through energy-dispersive X-ray spectroscopy mapping, indicating preferential partitioning of cerium to interfacial regions [14].
Defect characterization in aluminum cerium oxide systems reveals multiple types of point and extended defects that govern material behavior. In cerium dioxide, two primary categories of oxygen defects are identified: stoichiometric oxygen vacancies resulting from cerium reduction (Ce⁴⁺ → Ce³⁺) and Frenkel-type oxygen defects involving displacement of oxygen atoms to octahedral interstitial sites [15]. The concentration of intrinsic interstitial oxygen defects in cerium dioxide nanocrystals ranges from 9.3% to 13.6% depending on surface modifications [15].
Radiation-induced defect formation in cerium dioxide has been characterized using transmission electron microscopy combined with optical spectroscopy [16]. Proton irradiation creates resolvable extended defects along with significant concentrations of point defects. Rate theory modeling parametrized through transmission electron microscopy and thermal conductivity measurements indicates an abundance of cerium sublattice defects [16]. Raman spectroscopy measurements support these findings, showing peak shifts and broadening of the intrinsic T₂g mode along with emergence of new defect-related peaks [16].
In aluminum-cerium oxide nanocomposites, surface-confined defects play a critical role in enhanced catalytic activity [15]. High-entropy oxide surface layers create extrinsic oxygen vacancies that differ from bulk Frenkel-type defects [15]. The strong covalency of transition metal-oxygen bonds in these surface layers facilitates oxygen vacancy formation, promoting efficient oxygen activation and replenishment during catalytic processes [15].
Atomic layer deposition of aluminum oxide on cerium dioxide nanorods creates unique defect structures designated as Al-O-Ce-O species [17]. X-ray photoelectron spectroscopy analysis demonstrates increased Ce³⁺ concentrations from 0.266 to 0.298 following aluminum oxide treatment, indicating reduction of cerium dioxide and generation of oxygen vacancies [17]. These modified surface regions exhibit enhanced reducibility at intermediate temperatures (500-600°C) and contribute to improved specific reversible oxygen storage capacity [17].